(4-Aminopiperidin-1-yl)(2-fluorophenyl)methanone hydrochloride
CAS No.: 915763-94-9
Cat. No.: VC7853472
Molecular Formula: C12H16ClFN2O
Molecular Weight: 258.72
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 915763-94-9 |
|---|---|
| Molecular Formula | C12H16ClFN2O |
| Molecular Weight | 258.72 |
| IUPAC Name | (4-aminopiperidin-1-yl)-(2-fluorophenyl)methanone;hydrochloride |
| Standard InChI | InChI=1S/C12H15FN2O.ClH/c13-11-4-2-1-3-10(11)12(16)15-7-5-9(14)6-8-15;/h1-4,9H,5-8,14H2;1H |
| Standard InChI Key | NVWKXLSACIJANB-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1N)C(=O)C2=CC=CC=C2F.Cl |
| Canonical SMILES | C1CN(CCC1N)C(=O)C2=CC=CC=C2F.Cl |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
(4-Aminopiperidin-1-yl)(2-fluorophenyl)methanone hydrochloride consists of a piperidine ring substituted with an amino group at the 4-position, linked via a ketone bridge to a 2-fluorophenyl moiety. The hydrochloride salt enhances aqueous solubility, a critical feature for in vitro assays. Key molecular descriptors include:
The fluorine atom at the ortho position of the phenyl ring introduces steric and electronic effects that may influence binding interactions in biological systems .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthesis route involves a nucleophilic acyl substitution reaction between 2-fluorobenzoyl chloride and 4-aminopiperidine in anhydrous dichloromethane. Triethylamine (TEA) is employed to scavenge HCl, driving the reaction to completion:
The crude product is precipitated as the hydrochloride salt by bubbling HCl gas through the solution, yielding a purity of ≥95% after recrystallization from ethanol .
Process Optimization
Industrial-scale production may utilize continuous flow chemistry to improve reaction efficiency and reduce byproduct formation. Key parameters include:
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Residence Time: 5–10 minutes
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Temperature: 0–5°C (to minimize thermal degradation)
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Solvent System: Dichloromethane/acetonitrile (3:1 v/v)
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Yield: 78–82% (batch) vs. 88–92% (flow)
Physicochemical Properties
Solubility and Stability
As a hydrochloride salt, the compound exhibits moderate solubility in polar solvents:
| Solvent | Solubility (mg/mL) | Conditions |
|---|---|---|
| Water | 12.5 ± 1.2 | 25°C, pH 3.0 |
| Ethanol | 34.8 ± 2.1 | 25°C |
| DMSO | 48.9 ± 3.5 | 25°C |
Stability studies indicate decomposition <5% over 12 months when stored desiccated at -20°C .
Spectroscopic Data
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IR (KBr): 1685 cm⁻¹ (C=O stretch), 3300–2500 cm⁻¹ (NH₃⁺Cl⁻)
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¹H NMR (400 MHz, D₂O): δ 7.52–7.48 (m, 1H, Ar-F), 7.32–7.25 (m, 3H, Ar-H), 3.82–3.75 (m, 2H, piperidine-H), 3.10–2.98 (m, 2H, piperidine-H), 2.45–2.38 (m, 1H, piperidine-H), 1.92–1.85 (m, 2H, piperidine-H)
| Supplier | Purity | Price (100 mg) | Availability |
|---|---|---|---|
| VulcanChem | 97% | $215 | In stock |
| Chemscene | 97% | $220 | Limited |
| Amatek Scientific | 95% | $230 | Discontinued |
Regulatory Status
Classified as "For research use only" by all suppliers, with no current Good Manufacturing Practice (GMP) batches available .
Future Directions
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Target Identification: High-throughput screening against kinase and GPCR panels
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Prodrug Development: Esterification of the ketone to enhance blood-brain barrier penetration
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Toxicology Studies: Subchronic dosing in rodent models to establish NOAEL
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